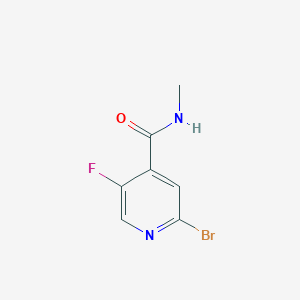

2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide

Description

Introduction to Pyridinecarboxamide Derivatives in Medicinal Chemistry

Pyridinecarboxamides serve as privileged scaffolds in drug design due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. The incorporation of halogen atoms, particularly fluorine and bromine, fine-tunes electronic properties and improves bioavailability. For instance, the Renal Outer Medullary Potassium (ROMK) inhibitor described in patent US20170342059 utilizes a pyridinecarboxamide core with halogen substitutions to achieve potent diuretic effects without inducing hypokalemia. Similarly, benzimidazole-pyridine hybrids demonstrate enhanced antimicrobial and antiviral activities, underscoring the versatility of this scaffold.

Structural Significance of Halogen-Substituted Pyridine Scaffolds

Halogen atoms at specific positions on pyridine rings profoundly influence molecular reactivity and target affinity. Bromine, with its substantial atomic radius (1.85 Å), induces steric effects that can block metabolically vulnerable sites or direct regioselective functionalization. Fluorine’s high electronegativity (3.98 Pauling scale) enhances electrostatic interactions with target proteins while reducing metabolic degradation through electron-withdrawing effects. In 2-bromo-5-fluoro-N-methylpyridine-4-carboxamide, bromine at position 2 likely stabilizes the molecule against nucleophilic attack, whereas fluorine at position 5 modulates the ring’s electron density to favor binding.

Regioselective synthesis of such derivatives often employs directed metalation or halogen/metal exchange strategies. For example, lithium amides at low temperatures (-78°C) selectively deprotonate pyridine positions adjacent to electron-withdrawing groups, enabling precise bromine or fluorine incorporation. These methods, optimized for functional group tolerance, are critical for producing derivatives like the title compound with high purity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrFN₂O |

| Molecular Weight | 233.04 g/mol |

| IUPAC Name | 2-Bromo-5-fluoro-N-methylisonicotinamide |

| SMILES | CC1=NC=C(C(=C1Br)F)C(=O)N(C)C |

| Topological Polar Surface Area | 58.2 Ų |

Role of Fluoro/Bromo Functionalization in Bioactive Molecules

The synergistic effects of fluorine and bromine in pyridinecarboxamides are exemplified by their pharmacokinetic and pharmacodynamic enhancements. Fluorine’s inductive effect increases membrane permeability, as seen in the 55% inhibition of E. coli biofilm formation by fluorinated pyridinium salts. Bromine, meanwhile, augments binding affinity through hydrophobic interactions. In ROMK inhibitors, bromine-substituted pyridines exhibit IC₅₀ values in the nanomolar range, outperforming non-halogenated analogs.

Comparative studies of para-substituted benzyl ureas reveal that halogen positioning affects potency and stability. For instance, meta- and para-fluorine substitutions in benzimidazole derivatives improve chemical stability (half-life >120 minutes) compared to ortho-substituted variants. Similarly, bromine at position 2 in the title compound may shield the carboxamide group from enzymatic hydrolysis, extending in vivo half-life.

N-Methylation Trends in Carboxamide Pharmacophores

N-Methylation of carboxamide groups is a strategic modification to reduce hydrogen bond donor capacity, thereby enhancing blood-brain barrier penetration and metabolic stability. In acid ceramidase inhibitors, N-methylated benzimidazole derivatives demonstrate 7-fold greater potency (IC₅₀ = 12 nM) and superior plasma stability compared to non-methylated analogs. For this compound, the N-methyl group likely mitigates oxidative deamination, a common degradation pathway for primary amides.

Properties

IUPAC Name |

2-bromo-5-fluoro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c1-10-7(12)4-2-6(8)11-3-5(4)9/h2-3H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTNAHQVDHEDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Biological Activity:

The compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered drug efficacy and safety profiles, making this compound a valuable candidate for pharmaceutical development aimed at modulating metabolic pathways .

Anti-inflammatory Properties:

Recent studies have shown that 2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide acts as an inhibitor of p38α MAPK, an important kinase involved in inflammatory responses. This inhibition leads to a considerable reduction in the release of inflammatory cytokines such as TNF-α from human blood samples, suggesting potential applications in treating inflammatory diseases .

Therapeutic Potential:

The compound's ability to influence cellular signaling pathways indicates its potential use in developing therapeutic agents for conditions related to oxidative stress and apoptosis. Its unique electronic properties also make it a suitable building block for synthesizing other biologically active compounds .

Synthetic Chemistry

Versatile Building Block:

this compound serves as a versatile intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in diverse chemical reactions, including cross-coupling reactions like Suzuki coupling, which have been employed to synthesize novel pyridine derivatives with enhanced biological activities .

Synthesis of Complex Molecules:

The compound has been utilized as a starting material for synthesizing more complex heterocyclic compounds. For instance, its derivatives have been explored for their potential use in agrochemicals and materials science due to their stability and reactivity .

Toxicological Assessments

Given its interactions with cytochrome P450 enzymes, careful toxicological assessments are necessary when considering this compound for drug development. Understanding its metabolic pathways is crucial to evaluate potential toxic effects and ensure patient safety during therapeutic applications .

Data Summary Table

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Inhibits cytochrome P450 enzymes; potential anti-inflammatory agent via p38α MAPK inhibition. |

| Synthetic Chemistry | Versatile building block for synthesizing complex organic molecules; used in Suzuki coupling reactions. |

| Toxicological Assessments | Requires evaluation of metabolic interactions to assess safety in drug development processes. |

Case Studies

-

Enzyme Inhibition Studies:

A study demonstrated that this compound significantly inhibits p38α MAPK activity, leading to a substantial reduction in LPS-stimulated TNF-α release from human blood samples. This suggests its application in developing anti-inflammatory drugs . -

Optimized Synthesis Pathway:

Research has shown an optimized synthesis pathway for p38α MAPK inhibitors starting from this compound, which increased yield from 3.6% to 29.4% compared to previous methods, highlighting its utility in developing more potent therapeutic agents . -

Biological Activity Overview:

The biological activities of this compound can be summarized as follows:Activity Type Description Enzyme Inhibition Inhibits cytochrome P450 enzymes, affecting drug metabolism. Anti-inflammatory Properties Acts as a p38α MAPK inhibitor, reducing inflammatory cytokine release. Cellular Modulation Influences kinase and phosphatase activities, impacting signal transduction.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural alignment algorithms (0–1 scale).

Key Observations

Halogen Substitution Effects: Bromine at position 2 in the target compound provides steric bulk and polarizability, enhancing binding affinity in hydrophobic pockets compared to smaller halogens like chlorine (e.g., 5-bromo-2-chloro-3-fluoropyridine) . Fluorine at position 5 increases electronegativity, improving interactions with biological targets compared to non-fluorinated analogs (e.g., 2-bromo-4-methyl-3-nitropyridine) .

Functional Group Modifications: The N-methyl carboxamide group in the target compound offers superior hydrogen-bonding capacity and metabolic stability compared to esters (e.g., methyl 2-amino-5-bromopyrimidine-4-carboxylate) or amines (e.g., 3-amino-2-bromo-5-fluoropyridine) . Methoxy-substituted analogs (e.g., 5-bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide) exhibit prolonged half-lives in vivo due to reduced oxidative metabolism .

Ring System Variations: Pyrimidine-based analogs (e.g., methyl 2-amino-5-bromopyrimidine-4-carboxylate) exhibit reduced planarity compared to pyridine derivatives, altering their interaction with aromatic stacking motifs in enzymes .

Biological Activity

2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both bromine and fluorine substituents, suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₆BrF₁N₂O, with a molecular weight of approximately 204.03 g/mol. The presence of halogen atoms (bromine and fluorine) is significant as these elements often enhance the biological activity of organic compounds through various mechanisms, including increased lipophilicity and improved binding affinity to target proteins.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the incorporation of various aryl groups into the pyridine framework. This method has been shown to yield high purity and good yields of the desired compound .

Anticancer Activity

Research has indicated that similar pyridine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown potent inhibition against L1210 mouse leukemia cells, indicating that this compound may also possess anticancer activity . The mechanism often involves the inhibition of cell proliferation through pathways that disrupt nucleotide synthesis.

Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial properties. Studies on related compounds suggest that this compound could exhibit antibacterial and antifungal activities. For example, other pyridine derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from low micromolar concentrations .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial/Fungal |

| Related Compound A | 4.69 | Against B. subtilis |

| Related Compound B | 13.40 | Against P. aeruginosa |

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their substituents. The presence of halogens like bromine and fluorine can enhance binding affinity to biological targets, such as enzymes involved in cancer cell proliferation or bacterial metabolism . Understanding the SAR can guide further modifications to optimize potency and selectivity.

Case Studies

- Anti-Thrombolytic Activity : In a study involving various pyridine derivatives, compounds with halogen substitutions exhibited varying degrees of anti-thrombolytic activity. The compound with a similar structure to this compound showed promising results, suggesting potential therapeutic applications in thrombotic disorders .

- Inhibition of ERK5 Pathway : Pyridine-based compounds have been investigated for their ability to inhibit the ERK5 mitogen-activated protein kinase pathway, which is implicated in cancer progression. Optimization studies revealed that modifications to the pyridine ring can significantly enhance inhibitory potency against this pathway .

Chemical Reactions Analysis

Chemical Reactions

2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide can participate in a variety of chemical reactions, including:

-

Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

-

Metal-Catalyzed Cross-Coupling Reactions : The bromo substituent makes it suitable for Suzuki, Stille, or Heck reactions .

-

Electrophilic Substitution : Although less common due to the electron-withdrawing nature of the fluorine and bromine atoms, electrophilic aromatic substitution can occur under specific conditions.

Reaction Conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Nucleophile (e.g., amine), solvent (e.g., DMF), temperature (e.g., 100°C) | Replacement of bromine with nucleophile |

| Suzuki Cross-Coupling | Arylboronic acid, palladium catalyst, base (e.g., K3PO4), solvent (e.g., toluene) | Introduction of aryl group |

| Electrophilic Substitution | Electrophile (e.g., acyl chloride), catalyst (e.g., AlCl3), solvent (e.g., dichloromethane) | Introduction of electrophile |

Analytical Techniques

To confirm the identity and purity of this compound, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.

-

Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC) : Analyzes reaction progress and product purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of bromo-fluoro-pyridine carboxamides typically involves halogenation and coupling reactions. For example, bromo-fluoro-pyridine intermediates (e.g., 5-Bromo-2-fluoropyridine, CAS 766-11-0 ) can be functionalized via Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the carboxamide group. Optimization includes controlling reaction temperature (0–5°C for bromine-sensitive steps) and using catalysts like Pd(PPh₃)₄ for coupling efficiency. Purity (>98% by GC/HPLC) is ensured via recrystallization in ethanol/water mixtures .

Q. How should researchers purify this compound to achieve >95% purity for biological assays?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for initial purification. Recrystallization in polar aprotic solvents (e.g., DMF/water) improves purity (>98%), as validated for structurally similar bromo-fluoro-pyridine derivatives . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with adjustments to pH to resolve co-eluting impurities .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions (e.g., fluorine-induced deshielding at C5, bromine at C2). Compare with computed chemical shifts from DFT studies to confirm assignments .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~273.0 Da). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the structure .

- IR : Carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution of this compound?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-311++G(d,p)) predicts electron density distribution, identifying C3 as the most reactive site for electrophilic attack due to fluorine’s electron-withdrawing effect at C5. Experimental validation via nitration or sulfonation reactions, followed by LC-MS/MS analysis, confirms regioselectivity . Contrast with bromo-thiophene derivatives, where steric effects dominate .

Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization of this compound?

- Methodological Answer : Use mild reagents (e.g., CuI for Ullman couplings) to preserve the bromine substituent. Monitor reaction progress via in-situ Raman spectroscopy to detect debromination byproducts (e.g., loss of ~250 cm⁻¹ Br-C stretch). Optimize solvent polarity (e.g., DMF > THF) to stabilize intermediates and reduce radical pathways .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace bromine with chloro or iodo groups (see CAS 1211540-92-9 for bromo-chloro-fluoro-pyridine analogs ).

- Carboxamide Variations : Introduce methyl or ethyl groups on the amide nitrogen via reductive alkylation .

- Computational Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with improved binding to target enzymes (e.g., kinase inhibitors) .

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental data in reactivity studies?

- Methodological Answer : Perform multireference calculations (CASSCF) for systems with significant electron correlation (e.g., halogen bonding). Validate with X-ray crystallography to confirm bond angles/distances. For example, compare computed vs. experimental C-Br bond lengths (expected: ~1.90 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.